molecular formula C8H6BrClN2 B1445992 3-bromo-5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1501153-37-2

3-bromo-5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1445992
CAS No.: 1501153-37-2
M. Wt: 245.5 g/mol
InChI Key: GKXMUJRHAFJFKN-UHFFFAOYSA-N
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Description

3-bromo-5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

3-bromo-5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Chemical Biology: It serves as a probe in chemical biology to study molecular interactions and pathways.

    Material Science: The compound is explored for its potential use in organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step reactions. One common method includes the bromination and chlorination of a pyrrolo[2,3-c]pyridine precursor. The reaction conditions often involve the use of bromine and chlorine sources in the presence of catalysts and solvents to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The halogen atoms can participate in various chemical reactions, making this compound a versatile building block in synthetic chemistry .

Properties

IUPAC Name

3-bromo-5-chloro-1-methylpyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-12-4-6(9)5-2-8(10)11-3-7(5)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXMUJRHAFJFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC(=NC=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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